Piperidolate hydrochloride
Overview
Description
Piperidolate hydrochloride is a pharmaceutical compound primarily used to treat symptoms of gastrointestinal disorders such as gastric and duodenal ulcers, gastritis, enteritis, gallstones, cholecystitis, and biliary dyskinesia . It acts as an antimuscarinic agent, which means it inhibits the action of the neurotransmitter acetylcholine on muscarinic receptors .
Mechanism of Action
Target of Action
Piperidolate hydrochloride primarily targets muscarinic acetylcholine receptors (mAChRs) . These receptors play a crucial role in the nervous system, influencing various physiological functions such as heart rate, smooth muscle contraction, and glandular secretion.
Mode of Action
As an antimuscarinic agent , this compound acts as an antagonist to mAChRs .
Biochemical Analysis
Biochemical Properties
Piperidolate hydrochloride is known to interact with muscarinic acetylcholine receptors (mAChRs), acting as an antagonist . This interaction inhibits the action of acetylcholine, a neurotransmitter, on mAChRs, thereby reducing the contraction of smooth muscles in the gastrointestinal tract .
Cellular Effects
In the context of cellular effects, this compound’s antimuscarinic activity can influence various cellular processes. By blocking mAChRs, it can impact cell signaling pathways, potentially affecting gene expression and cellular metabolism . Detailed information on its specific cellular effects is currently limited.
Molecular Mechanism
The molecular mechanism of this compound primarily involves its antagonistic action on mAChRs . By binding to these receptors, it prevents acetylcholine from exerting its effects, thereby inhibiting certain biochemical reactions. This can lead to changes in gene expression and enzyme activity within the cell .
Metabolic Pathways
As an antimuscarinic agent, it may influence pathways involving acetylcholine, but specific enzymes or cofactors it interacts with are not clearly identified in the available literature .
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperidolate hydrochloride is synthesized through the esterification of diphenylacetic acid with 1-ethyl-3-piperidinol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques to obtain the desired pharmaceutical grade .
Chemical Reactions Analysis
Types of Reactions: Piperidolate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, although these are less common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic reagents like sodium hydroxide or other bases are typically employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the piperidine ring, while substitution reactions can result in various substituted piperidolate derivatives .
Scientific Research Applications
Piperidolate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of esterification and antimuscarinic activity.
Biology: Researchers study its effects on muscarinic receptors and its potential use in treating various gastrointestinal disorders.
Medicine: this compound is investigated for its therapeutic potential in conditions like gastric ulcers and biliary dyskinesia.
Comparison with Similar Compounds
- Adiphenine hydrochloride
- Benztropine mesylate
- Orphenadrine hydrochloride
- Chlorphenoxamine hydrochloride
- Lachesine hydrochloride
- Pipenzolate bromide
- Clidinium bromide
- Benzilonium bromide
- Ambutonium bromide
Comparison: Piperidolate hydrochloride is unique in its specific antimuscarinic activity and its use in treating gastrointestinal disorders. While other compounds like benztropine mesylate and orphenadrine hydrochloride also exhibit antimuscarinic properties, this compound is particularly effective in reducing gastrointestinal spasms and related symptoms .
Properties
IUPAC Name |
(1-ethylpiperidin-3-yl) 2,2-diphenylacetate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2.ClH/c1-2-22-15-9-14-19(16-22)24-21(23)20(17-10-5-3-6-11-17)18-12-7-4-8-13-18;/h3-8,10-13,19-20H,2,9,14-16H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGWCEWDAHDPEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC(C1)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
82-98-4 (Parent) | |
Record name | Piperidolate hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129771 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6045292 | |
Record name | Crapinon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129-77-1 | |
Record name | Piperidolate hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129-77-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperidolate hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129771 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperidolate hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758193 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Piperidolate hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4349 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Crapinon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Piperidolate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.514 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIPERIDOLATE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57UA660ILV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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